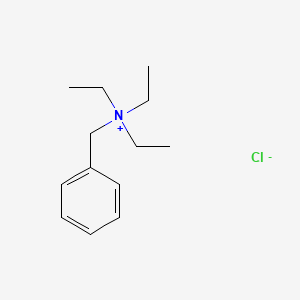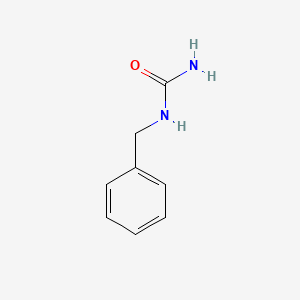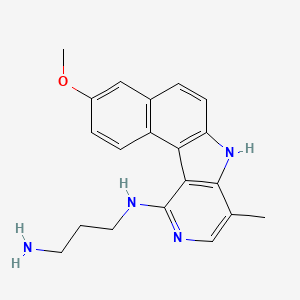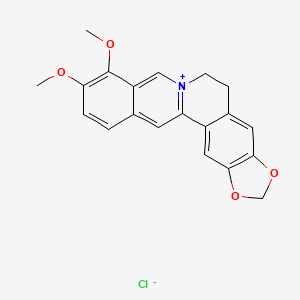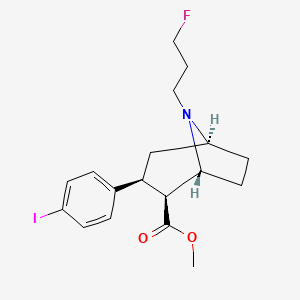
Ioflupane
概要
説明
Ioflupane is a radiopharmaceutical . It is a cocaine analogue that binds reversibly with high affinity to the dopamine transporter (DaT), a marker for presynaptic terminals in dopaminergic nigrostriatal neurons . It is used in a procedure called single photon emission computed tomography (SPECT) scan to help doctors see an image of the brain .
Synthesis Analysis
Ioflupane is a cocaine analogue (tropane derivative) that binds reversibly with high affinity to the dopamine transporter (DaT or DAT), a marker for presynaptic terminals in dopaminergic nigrostriatal neurons .
Molecular Structure Analysis
Ioflupane is a small molecule . Its average weight is 427.291 and its monoisotopic weight is 427.076880092 . Its chemical formula is C18H23FINO2 .
Chemical Reactions Analysis
Ioflupane attaches specifically to structures on the surface of nerve cell endings in the striatum .
Physical And Chemical Properties Analysis
Iodine-123 is a cyclotron product. Its decay is by electron capture to tellurium-123. The physical half-life of iodine-123 is 13.22 hours. The predominant energy of its gamma spectrum is 159 keV .
科学的研究の応用
Dopaminergic Neuron Imaging
Ioflupane is a cocaine analogue that binds reversibly with high affinity to the dopamine transporter (DaT or DAT), a marker for presynaptic terminals in dopaminergic nigrostriatal neurons . This property allows it to be used for imaging the dopaminergic tracts in the striata .
Parkinsonian Syndromes Diagnosis
Ioflupane is used to aid in the differential diagnosis among Parkinsonian syndromes (e.g., Parkinson’s disease). It helps to differentiate essential tremor from tremor due to Parkinsonian syndrome (PS), which includes idiopathic Parkinson’s disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP) .
Safety and Biodistribution Studies
Ioflupane has been used in safety, biodistribution, and radiation dosimetry studies. For example, a study demonstrated that a single 111 MBq±10% dose of [123I]ioflupane injection was safe and well tolerated in healthy volunteers .
Pharmacokinetic Analysis
Ioflupane is used in pharmacokinetic analysis. Blood samples and all voided urine were collected for 48 hours for pharmacokinetic analysis in a study .
Multiple System Atrophy (MSA) Diagnosis
Ioflupane SPECT is used in the diagnosis of Multiple System Atrophy (MSA). A study found that [123I]Ioflupane SPECT showed high sensitivity and positive predictive value in diagnosing MSA .
Follow-up Studies in MSA
Ioflupane is used in follow-up studies in MSA patients. A longitudinal observational study on 22 MSA patients used repeat [123I]Ioflupane SPECT to analyze the diagnostic effectiveness .
作用機序
Target of Action
Beta-Cit-FP, also known as Ioflupane, primarily targets the presynaptic dopamine transporters (DAT) . These transporters are abundant in the striatal region of the brain and play a crucial role in the transport of dopamine from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Ioflupane binds reversibly and with high affinity to the presynaptic dopamine transporters . When Iodine-123, which labels Ioflupane, decays, a gamma ray is emitted. This emission is detected through Single Photon Emission Computed Tomography (SPECT), providing an image of the dopamine neurons .
Biochemical Pathways
The primary biochemical pathway affected by Ioflupane involves the dopaminergic synapse . By binding to the dopamine transporters, Ioflupane influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft .
Pharmacokinetics
Ioflupane exhibits rapid blood clearance in healthy individuals . It is administered intravenously, and absorption is 100% . Approximately 30% of the radioactivity is taken up by the striatum compared to the entire brain . About 60% of Ioflupane is excreted in the urine and 14% in the feces after 48 hours . The half-life of Ioflupane is 13.2 hours .
Result of Action
The binding of Ioflupane to the dopamine transporters allows for the visualization of the dopaminergic neurons in the brain . This is particularly useful in diagnosing Parkinsonian syndromes, as it helps differentiate between essential tremor and tremor due to Parkinsonian syndromes .
Action Environment
The action of Ioflupane can be influenced by various environmental factors. For instance, the height and weight of the individual can affect the excretion rate of Ioflupane . Furthermore, the use of thyroid blocking agents like potassium iodide is recommended 2 hours before and 24 hours after the injection of Ioflupane to prevent the uptake of Iodine-123 by the thyroid gland .
Safety and Hazards
Ioflupane I 123 Injection is a radioactive diagnostic agent. It emits radiation and must be handled with appropriate safety measures to minimize radiation exposure to clinical personnel and patients . Hypersensitivity reactions including dyspnea, edema, rash, erythema, and pruritus have been reported . Thyroid uptake of iodine-123 may result in an increased long-term risk for thyroid neoplasia . The radiation risks are reported as low .
将来の方向性
Curium, the world’s leading nuclear medicine company, announced that it intends to submit updated labeling to the U.S. Food and Drug Administration (FDA) for its generic version of DaTscan™ (Ioflupane I 123 Injection) to include a new indication and updated safety information . The additional indication will be to assist in the evaluation of adult patients for striatal dopamine transporter visualization using single photon emission computed tomography (SPECT) brain imaging with suspected dementia with Lewy bodies (DLB) .
特性
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-HZMVEIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ioflupane | |
CAS RN |
155797-99-2 | |
| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOFLUPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



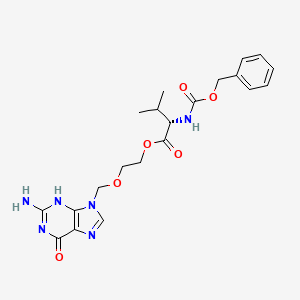
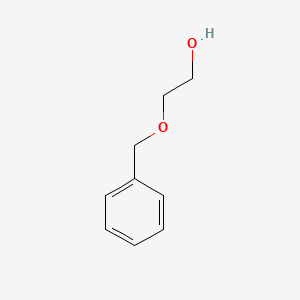
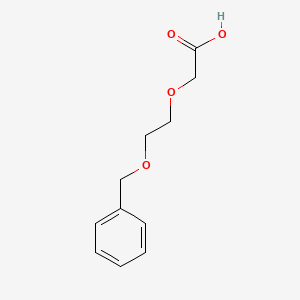
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)



